![molecular formula C17H13F3N2O2 B6506508 N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}pyridine-2-carboxamide CAS No. 1421481-45-9](/img/structure/B6506508.png)
N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}pyridine-2-carboxamide
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Overview
Description
“N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}pyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene and pyrrole . The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has a fluorine atom and a carbon-containing pyridine . This group is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of such compounds generally involves introducing trifluoromethylpyridine (TFMP) groups within other molecules . This is typically achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . The trifluoromethyl group (-CF3) is a key structural ingredient in this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of the trifluoromethyl group and the pyridine ring . These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Chemical Properties and Synthesis
This compound, also known as N-Methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide, has a molecular weight of 430.39. It is a solid substance at room temperature and has a purity of 97%. The compound is sealed in dry storage at room temperature .
Therapeutic Potential
Imidazole, a heterocyclic compound, is known for its broad range of chemical and biological properties. It has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antidepressant-like Effect
In a study investigating the involvement of the serotonergic and noradrenergic systems in the antidepressant-like effect of CF 3 SePB, mice were pre-treated with this compound. The study found that the compound had a significant effect on the mice, suggesting its potential use in treating depression .
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, like the compound , have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, such compounds are in increasing demand to maintain crop production and to develop new pharmaceuticals .
Mechanism of Action
Target of Action
A compound with a similar structure, cf3sepb, has been shown to modulate the serotonergic system, specifically the 5-ht1a and 5-ht3 receptors .
Mode of Action
It’s worth noting that the similar compound cf3sepb exerts its antidepressant-like effect through the modulation of the serotonergic system .
Biochemical Pathways
The serotonergic system, which is known to be modulated by the similar compound cf3sepb, plays a crucial role in the regulation of mood, anxiety, sleep, and other functions .
Result of Action
The similar compound cf3sepb has been shown to have an antidepressant-like effect, suggesting that n-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)picolinamide may have similar effects .
properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)13-6-5-7-14(12-13)24-11-4-3-10-22-16(23)15-8-1-2-9-21-15/h1-2,5-9,12H,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAOVRHKQSXASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)picolinamide |
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